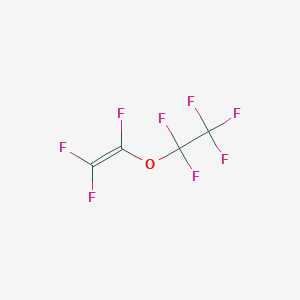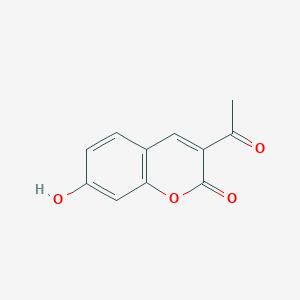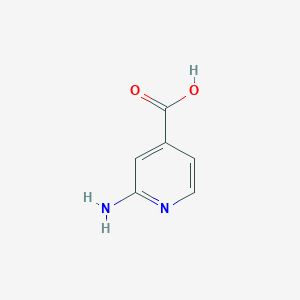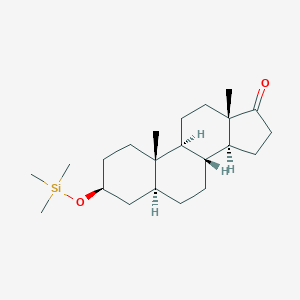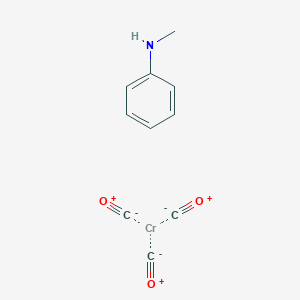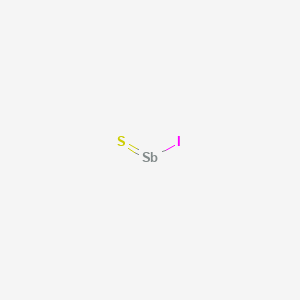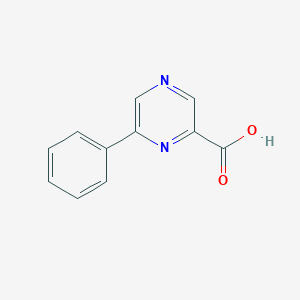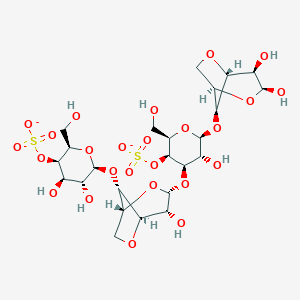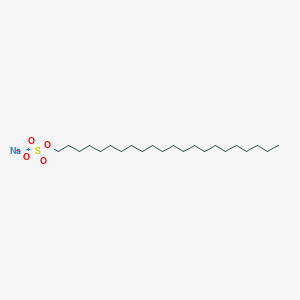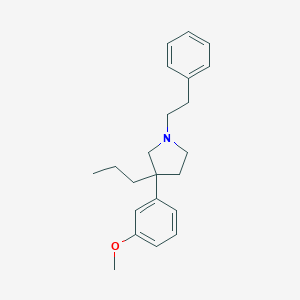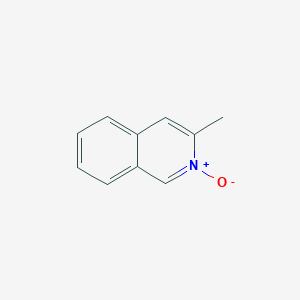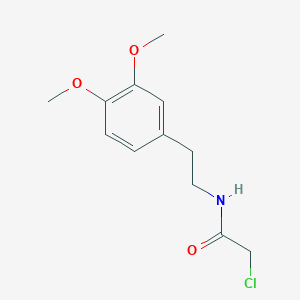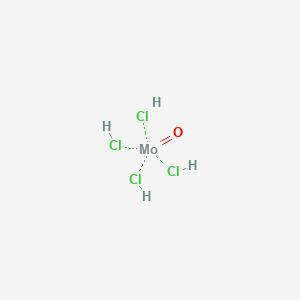
Molybdenum(VI) tetrachloride oxide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Molybdenum(VI) tetrachloride oxide and related complexes often involves hydrothermal reactions or chemical modifications with specific reagents. For instance, molybdenum(VI) oxide-organic solids have been prepared through hydrothermal reactions employing N-donor tectons, showcasing the adaptability of Mo(VI) in forming coordination hybrids (Lysenko et al., 2010). Similarly, molybdenum(VI) oxo-species have been synthesized on surfaces of alumina and silica by chemical modification with MoOCl4, demonstrating the versatility of Mo(VI) compounds in surface chemistry (Plyuto et al., 1997).
Molecular Structure Analysis
The molecular structure of Molybdenum(VI) tetrachloride oxide and its derivatives is complex and varies with the coordination environment and ligands involved. Studies have shown that these compounds can exhibit different coordination geometries, including distorted octahedral and tetrahedral arrangements, which significantly influence their reactivity and properties. For example, gas electron diffraction studies have revealed that the molecular structure of gaseous MoOCl4 is a square pyramid (Iijima & Shibata, 1975).
Chemical Reactions and Properties
Molybdenum(VI) tetrachloride oxide participates in a variety of chemical reactions, often serving as a catalyst or reactive intermediate. It has shown exceptional stability and activity in oxidation reactions, including the epoxidation of cyclohexene, demonstrating its potential as a versatile catalyst in organic transformations (Noh et al., 2016).
Applications De Recherche Scientifique
Catalysis : Molybdenum(VI) oxide deposited on a metal-organic framework showed exceptional stability and high catalytic activity in the epoxidation of cyclohexene, demonstrating potential in heterogeneous catalysis (Noh et al., 2016).
Interaction with Water : A study of molybdenum(VI) oxide's interaction with water found that water adsorption is disfavored on a stoichiometric MoO3 surface but promoted when surface species like Mo5+ atoms or hydroxyl groups are present. This has implications for gas filtration and heterogeneous catalysis (Head et al., 2019).
Preparation and Properties of Compounds : Research on the preparation of cyclopentadienyl and indenyl compounds of Molybdenum(VI) and their properties, including IR spectra and other physical characteristics, contributes to understanding the chemistry of molybdenum-based compounds (Sharma & Anand, 1973).
Electrochemical Applications : Molybdenum oxides, including Molybdenum(VI) oxide, exhibit electrochromic properties, electrocatalytic activities, and energy storage performance. The study of their valence states and introduction of oxygen vacancies offer insights into high-performance supercapacitor electrodes and electrochromic devices (Zhang et al., 2019).
Functional Diversity : Molybdenum oxides, found in various oxide stoichiometries, are employed in high-value research and commercial applications due to their versatile and tunable properties. These include incorporation in optical, electronic, catalytic, bio, and energy systems (De Castro et al., 2017).
Oxidation Catalysts : Triazolylmolybdenum(VI) oxide hybrids have been synthesized and explored as versatile oxidation catalysts, demonstrating the potential for catalytic applications in various chemical reactions (Lysenko et al., 2015).
X-Ray Diffraction and Thermal Analysis : The analysis of Molybdenum(VI) oxide hydrates, including monoclinic MoO3.1/2H2O, contributes to understanding the crystal structures and thermal behavior of these compounds (Fellows et al., 1983).
Safety And Hazards
Molybdenum(VI) tetrachloride oxide is corrosive to skin and eyes . It hydrolyzes in contact with moisture, releasing toxic and corrosive fumes of hydrogen chloride and aqueous hydrochloric acid . Inhalation of dust can lead to burning of the respiratory tract . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
Orientations Futures
Molybdenum(VI) tetrachloride oxide can be used to prepare a binary metal catalyst for the living polymerization of various acetylenes . It can also be used as a molybdenum (Mo) precursor to prepare nafion-Mo composite material, which is used as a catalyst for the preparation of nitrones by reacting primary amines with aldehydes . This suggests potential future applications in the field of catalysis and materials science.
Propriétés
IUPAC Name |
oxomolybdenum;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Mo.O/h4*1H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPKXFFNQYDGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mo].Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H4MoO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298196 | |
| Record name | Molybdenum chloride oxide (MoCl4O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum(VI) tetrachloride oxide | |
CAS RN |
13814-75-0 | |
| Record name | Molybdenum chloride oxide (MoCl4O) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(VI) tetrachloride oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



